molecular formula C11H20ClNO2 B13627962 Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride

Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride

Cat. No.: B13627962
M. Wt: 233.73 g/mol
InChI Key: PWMQXAKRESPFDK-UHFFFAOYSA-N
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Description

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a decane ring and an azaspiro moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the spirocyclic structure . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. This compound can affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific spiro linkage and the position of the carboxylate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H18ClNO2
  • Molecular Weight : 195.70 g/mol
  • IUPAC Name : Methyl 8-aza-1-azaspiro[4.5]decane-2-carboxylate;hydrochloride
  • CAS Number : 2287318-54-9

The compound features a spirocyclic structure that is characteristic of various biologically active molecules, making it a valuable scaffold in drug discovery.

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets within biological systems. It is hypothesized to act as an enzyme inhibitor, potentially binding to the active sites of various enzymes, thereby modulating their activity. This property makes it particularly interesting for therapeutic applications in treating neurological disorders and cardiovascular diseases.

Pharmacological Effects

The compound has shown potential in several pharmacological studies:

  • Neuroprotective Effects : Research indicates that derivatives of spirocyclic compounds can exhibit neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Cardiovascular Applications : Some studies suggest that this compound could influence cardiovascular health by modulating neurotransmitter release and vascular function .
  • Antimicrobial Activity : Preliminary investigations have indicated that certain spirocyclic compounds possess antimicrobial properties, which could be relevant for developing new antibiotics.

Comparison of Biological Activities

Compound NameActivity TypeReference
Methyl 8-Azaspiro[4.5]Decane-2-Carboxylate HydrochlorideNeuroprotective
Methyl 8-Oxa-1-Azaspiro[4.5]Decane-3-CarboxylateCardiovascular
5-Hydroxytryptamine Receptor AgonistsAntimicrobial

Case Study 1: Neuroprotection in Animal Models

A study examined the neuroprotective effects of Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride in rodent models of neurodegeneration. The results demonstrated a significant reduction in neuronal cell death when administered prior to neurotoxic insults, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Cardiovascular Impact

In another study focusing on cardiovascular health, the compound was tested for its ability to modulate vascular tone and neurotransmitter release. The findings indicated that it could enhance vasodilation through endothelial-dependent mechanisms, highlighting its potential use in treating hypertension.

Research Findings

Recent literature has explored various synthetic routes for producing Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride, emphasizing the efficiency and yield of these methods. Notably, one study reported a novel synthesis involving cross-metathesis reactions that yielded high amounts of the target compound with minimal byproducts .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

methyl 8-azaspiro[4.5]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-2-3-11(8-9)4-6-12-7-5-11;/h9,12H,2-8H2,1H3;1H

InChI Key

PWMQXAKRESPFDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(C1)CCNCC2.Cl

Origin of Product

United States

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